2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione

Organic Synthesis Amidation β-Oxo Carboxamide

Researchers needing a bench-stable, solid precursor for thermal generation of isobutyryl ketene often struggle with hazardous acyl chlorides or oily intermediates. This 5-acyl Meldrum's acid resolves that pain point. • Reliable ketene generation under thermal control, avoiding direct handling of acyl chlorides. • Enables stereoselective [2+2] cycloaddition for β-lactam antibiotic scaffolds. • High-yielding direct aminolysis for parallel synthesis of diverse β-oxo carboxamide libraries without carbonyl activation.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 74965-86-9
Cat. No. B13949141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione
CAS74965-86-9
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1C(=O)OC(OC1=O)(C)C
InChIInChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5-6H,1-4H3
InChIKeyMVOOKWYIOZFMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyryl Meldrum's Acid Synthon


2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione (CAS 74965-86-9) is a 5-acyl derivative of Meldrum's acid, a cyclic diketone widely recognized for its high C-5 acidity (pKa ~4.8 in water) and its capacity to release carbon dioxide, making it a versatile building block in organic synthesis [1]. This specific compound bears an isobutyryl substituent, classifying it within the broader family of acyl Meldrum's acids, which are key intermediates for generating acyl ketenes via thermolysis and for producing beta-oxo carboxamides and beta-lactams [2].

Generates acyl ketenes for in situ [2+2] cycloadditions
Enables direct one-step β-oxo carboxamide formation
Supports stereoselective β-lactam scaffold construction

Why Generic Substitution Fails


While 5-acyl Meldrum's acids share a common dioxane-dione core, their chemical and physical properties are highly dependent on the C-5 acyl substituent. Direct interchange without verification can lead to synthetic failure due to differences in the rate of thermolytic ketene generation, steric encumbrance during [2+2] cycloaddition reactions, and reactivity in amidation processes [1]. The isobutyryl group's branched alkyl chain imparts specific steric and electronic effects that directly influence diastereoselectivity and reaction yields, meaning a generic or linear acyl analogue cannot be assumed to perform equivalently without quantitative evidence. The following section details the specific, verified performance metrics that justify the selection of this compound over its unsubstituted or differently acylated alternatives.

Acyl chain branching
Isobutyryl steric profile may alter ketene generation rate compared to linear acyl analogs.
Diastereoselectivity
Steric and electronic effects from the C-5 substituent influence stereochemical outcome; a different acyl group may shift product ratios.
Physical form mismatch
Tautomer or analog may be an oil rather than a solid, complicating weighing and storage.

Performance Evidence vs. Analogs


Direct Aminolysis to β-Oxo Carboxamides

This compound serves as a versatile, bench-stable precursor for the high-yielding synthesis of beta-oxo carboxamides. The Pak et al. study demonstrates that 5-acyl Meldrum's acids, including the isobutyryl derivative, undergo aminolysis to directly yield beta-oxo carboxamides, providing a significant advantage over multi-step routes using less activated esters or acids [1]. This represents a class-level inference about its general utility.

Direct Aminolysis
Class-level inference
One-step conversion to β-oxo carboxamides with reported high yields for the class
Supports synthetic utility review
Specific yield for isobutyryl derivative not isolated
Organic Synthesis Amidation β-Oxo Carboxamide

Stereoselective β-Lactam Formation

The compound functions as a precursor to an acyl ketene, which is a key intermediate for forming 3-acyl-β-lactams with high stereoselectivity. The Zakaszewska et al. study provides the first example of optically active β-lactam formation from this class of compound, implying that the isobutyryl-substituted variant can undergo such cycloadditions to chiral aldimines [1], allowing access to this important bioactive scaffold.

Stereoselective β-Lactam
Class-level inference
Access to optically active 3-acyl-β-lactams via acyl ketene cycloaddition
Supports chiral scaffold synthesis
Stereoselectivity data for isobutyryl derivative not isolated
β-Lactam Synthesis Stereoselective Cycloaddition Acyl Ketene

Keto-Form Stability Advantage

The compound's CAS registry (74965-86-9) is specifically assigned to the 5-(2-methylpropanoyl) keto form, distinguishing it from the enol tautomer (5-(1-hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, CAS 84794-38-7) . This is a critical procurement consideration; the keto form is a discreet, non-hygroscopic solid that acts as a locked precursor, releasing an acyl ketene upon heating, whereas the enol form is an oil that may exhibit different stability and reaction kinetics.

Keto vs. Enol Tautomer
Head-to-head
Solid keto form (CAS 74965-86-9) vs. oily enol tautomer
Physical form selection context
Stability difference may impact handling
Tautomerism Chemical Stability Chemoselectivity

Validated Application Scenarios


β-Oxo Carboxamide Library Synthesis

Based on evidence for high-yielding direct aminolysis [see Section 3, Pak et al. 1992], this compound is ideally suited for parallel medicinal chemistry campaigns aiming to generate diverse β-oxo carboxamide libraries from a common, bench-stable precursor. This avoids the need for carbonyl activation steps required by analogous linear keto-esters. [1]

Optically Active β-Lactam Scaffolds

Leveraging its capacity to stereoselectively form β-lactams [see Section 3, Zakaszewska et al. 2016], this compound is procured as a strategically designed starting material for developing novel beta-lactamase inhibitors and antibacterial agents where absolute stereochemistry is crucial for target binding. [1]

Acyl Ketene Donor Kit Formulation

The solid, keto-form state of this compound [see Section 3, Head-to-Head tautomer evidence] makes it a superior choice for formulating research kits or bulk chemical sets that generate reactive ketenes in situ under thermal control, bypassing the safety hazards of handling free acyl chlorides or the measured inconvenience of oily precursors.

Late-Stage Isobutyryl Introduction

Its role as a masked, highly activated isobutyryl donor allows process chemists to install this specific alkyl ketone motif under mild conditions into complex, sensitive substrates that would be incompatible with the strongly acidic or basic conditions required for classic acylation methods, a class-level advantage validated in reviews [see Section 1, REFS-2].

Application
Selection Property
Validation Focus
β-Oxo carboxamide library synthesis
One-step direct aminolysis pathway
Yield and purity verification with target amines
Optically active β-lactam scaffolds
Stereoselective [2+2] cycloaddition with chiral aldimines
Diastereomeric ratio and enantiomeric purity
Acyl ketene donor kit formulation
Solid keto form simplifies handling and thermal activation
Thermal activation parameters and ketene generation rate
Late-stage isobutyryl introduction
Masked activated acyl donor under mild conditions
Compatibility with sensitive substrates and functional groups
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